3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide
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Overview
Description
3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a carboxamide group linked to a phenyl-thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
Next, the naphthalene core is functionalized with a methoxy group and a carboxamide group. The methoxy group can be introduced via methylation of a hydroxyl group on the naphthalene ring using methyl iodide in the presence of a base such as potassium carbonate . The carboxamide group is then formed by reacting the naphthalene derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products
Oxidation: Formation of 3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide.
Reduction: Formation of 3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)naphthalen-2-amine.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide has several applications in scientific research:
Mechanism of Action
The biological activity of 3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide is primarily attributed to its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The naphthalene core can intercalate with DNA, disrupting its function and leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide is unique due to the combination of the naphthalene core and the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-19-12-16-10-6-5-9-15(16)11-17(19)20(24)23-21-22-18(13-26-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBRXZVHBZCFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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